Adrenoglomerulotropin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

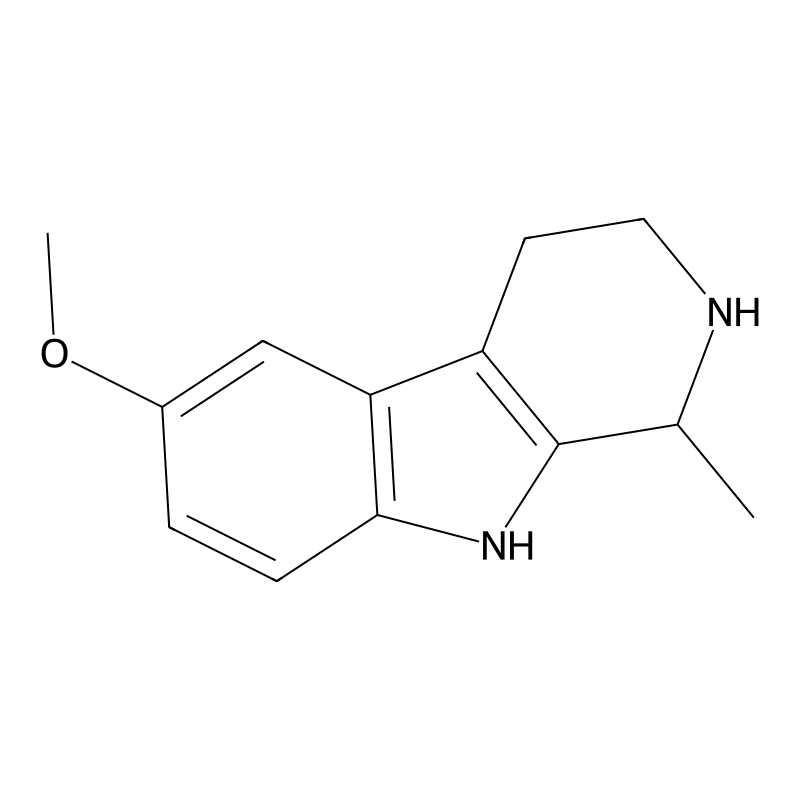

Adrenoglomerulotropin is a peptide hormone believed to be produced in the pineal gland. It plays a crucial role in regulating the secretion of aldosterone from the zona glomerulosa of the adrenal cortex. The compound was first identified by Dr. G. Farrell, who demonstrated its ability to stimulate aldosterone secretion in experimental models . Its structure is chemically related to carbolines, which are a class of compounds that include various alkaloids.

The primary chemical reaction involving adrenoglomerulotropin is its interaction with specific receptors on adrenal zona glomerulosa cells. This interaction leads to the activation of signaling pathways that promote aldosterone synthesis. The exact biochemical pathway involves the stimulation of steroidogenic enzymes that convert cholesterol into aldosterone through several steps, including hydroxylation and oxidation reactions catalyzed by cytochrome P450 enzymes .

Adrenoglomerulotropin has been shown to exert potent biological effects by stimulating aldosterone release. Aldosterone itself regulates sodium and potassium levels in the body, influencing blood pressure and fluid balance. The biological activity of adrenoglomerulotropin is particularly notable in conditions where aldosterone secretion needs to be increased, such as during stress or low blood volume states .

The synthesis of adrenoglomerulotropin can be achieved through various methods:

- Natural Extraction: Initially isolated from pineal tissue using chromatographic techniques.

- Chemical Synthesis: Synthetic methods have been developed to produce adrenoglomerulotropin in a laboratory setting, often involving peptide coupling techniques that facilitate the formation of peptide bonds between amino acids.

- Recombinant DNA Technology: Advances in biotechnology allow for the production of adrenoglomerulotropin using genetically modified organisms that express the necessary precursor proteins .

Adrenoglomerulotropin's primary application lies in its potential therapeutic use for conditions characterized by low aldosterone levels or dysregulated blood pressure. Research into its role may lead to novel treatments for hypertension and other cardiovascular disorders. Additionally, understanding its function could provide insights into the interplay between the pineal gland and adrenal function .

Studies have indicated that adrenoglomerulotropin interacts with adrenergic receptors and other signaling molecules within the adrenal cortex. These interactions are crucial for modulating the secretion of aldosterone in response to physiological stimuli such as angiotensin II and plasma potassium levels . Research has also explored how sympathetic nervous system activity influences adrenoglomerulotropin's effects on adrenal function.

Adrenoglomerulotropin shares similarities with several other compounds involved in adrenal function and steroidogenesis:

| Compound | Similarity | Unique Features |

|---|---|---|

| Aldosterone | Regulates sodium and potassium balance | Directly affects renal function |

| Adrenocorticotropic Hormone | Stimulates cortisol production | Acts on multiple layers of adrenal cortex |

| Cortisol | Involved in stress response | Regulates metabolism and immune response |

| Melatonin | Produced in the pineal gland | Primarily regulates circadian rhythms |

Adrenoglomerulotropin is unique due to its specific action on aldosterone secretion without directly influencing cortisol levels, highlighting its specialized role in electrolyte balance and blood pressure regulation .

Adrenoglomerulotropin possesses distinctive chemical characteristics that define its biological activity. Based on the available research data, the compound has been characterized with the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₆N₂O |

| Molecular Weight | 216.2789 g/mol |

| Stereochemistry | Racemic |

| Defined Stereocenters | 0/1 |

| E/Z Centers | 0 |

| Charge | 0 |

| SMILES | COC1=CC2=C(NC3=C2CCNC3C)C=C1 |

| InChIKey | RDUORFDQRFHYBF-UHFFFAOYSA-N |

The chemical structure of adrenoglomerulotropin is chemically related to carbolines, which are a class of compounds that include various alkaloids. Its lipid-based composition appears critical to its ability to interact with specific receptors on adrenal zona glomerulosa cells, thereby facilitating its biological activities in aldosterone regulation.